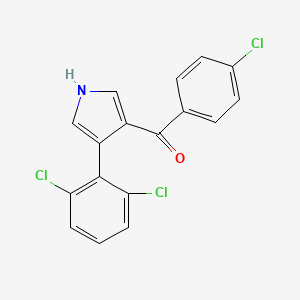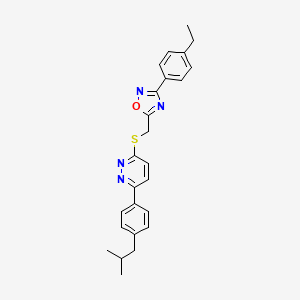
3-(4-Ethylphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers El‐Sayed, Hegab, Tolan, and Abdel-Rahman (2008) conducted a study focusing on the synthesis of new N- and S-substituted 1,3,4-oxadiazole derivatives, highlighting the formation of complex compounds involving 1,3,4-oxadiazole rings (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimicrobial Activities
- Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. This research is significant as it involves derivatives of 1,3,4-oxadiazole, similar to the compound , and investigates their biological applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Corrosion Inhibition Properties
- Ammal, Prajila, and Joseph (2018) researched the effects of 1,3,4-oxadiazole derivatives on corrosion inhibition, particularly for mild steel in sulfuric acid. This study provides insights into the potential industrial applications of similar compounds (Ammal, Prajila, & Joseph, 2018).
Anticancer Agents
- Redda and Gangapuram (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents, indicating the relevance of 1,3,4-oxadiazole derivatives in medicinal chemistry (Redda & Gangapuram, 2007).
Fungicidal Activity
- Zou, Lai, Jin, and Zhang (2002) synthesized and tested a series of 1,3,4-oxadiazoles for their fungicidal activity, demonstrating the agricultural applications of these compounds (Zou, Lai, Jin, & Zhang, 2002).
Antiviral Agents
- Albratty, El-Sharkawy, and Alhazmi (2019) conducted a study on the synthesis of 1,3,4-oxadiazole derivatives, aiming to produce compounds with potential antiviral activity (Albratty, El-Sharkawy, & Alhazmi, 2019).
Photoluminescence Properties
- Bharti, Bharty, Kashyap, Singh, Butcher, and Singh (2013) researched the photoluminescence properties of certain 1,3,4-oxadiazole derivatives, suggesting potential applications in material science and optics (Bharti et al., 2013).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-4-18-5-11-21(12-6-18)25-26-23(30-29-25)16-31-24-14-13-22(27-28-24)20-9-7-19(8-10-20)15-17(2)3/h5-14,17H,4,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQZEPYJNKCUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


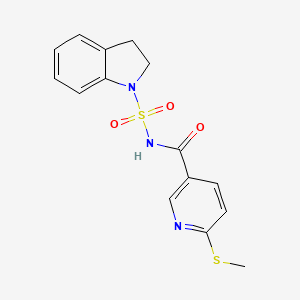
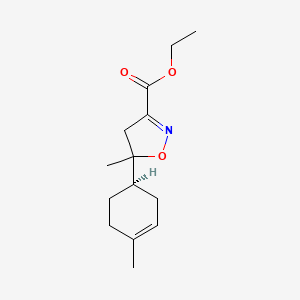
![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2639751.png)

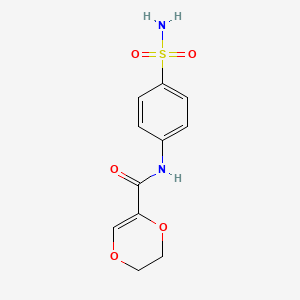
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639757.png)
![8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2639758.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2639759.png)
![Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2639760.png)
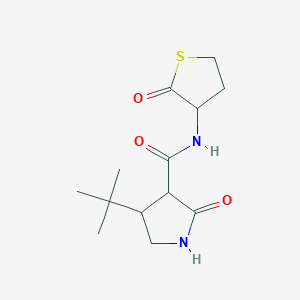
![4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2639766.png)
